molecular formula C22H21ClN4O4S B227696 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No. B227696
M. Wt: 472.9 g/mol
InChI Key: UGLVYQDULPRCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific type of enzyme called phosphodiesterase type 5 (PDE5). This enzyme is involved in the regulation of cyclic guanosine monophosphate (cGMP), a molecule that plays an important role in the relaxation of smooth muscle cells.

Mechanism of Action

The mechanism of action of 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is based on its ability to inhibit 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide. This enzyme is responsible for the breakdown of cGMP, a molecule that plays an important role in the relaxation of smooth muscle cells. By inhibiting 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide, this compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects
3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide has several biochemical and physiological effects. It has been shown to increase the levels of cGMP in smooth muscle cells, leading to vasodilation and relaxation of these cells. This compound has also been shown to decrease the proliferation of cancer cells and to protect neurons from oxidative stress. In addition, it has been shown to improve cardiac function and to reduce inflammation in cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide in lab experiments is its specificity for 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide. This compound is highly selective for this enzyme and does not affect other PDEs. In addition, it has been shown to be effective in a wide range of experimental models, including animal models of pulmonary hypertension, erectile dysfunction, and cardiovascular disease. However, one limitation of using this compound is its high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for research on 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide inhibitors that are more effective and have fewer side effects. Finally, there is a need for more research on the long-term effects of 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide inhibition on cardiovascular function and other physiological processes.

Synthesis Methods

The synthesis of 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex process that involves several steps. The first step is the preparation of 2-amino-5-chlorobenzoic acid, which is then reacted with 2-chloro-4-nitrobenzene to form 5-chloro-2-nitrobenzoic acid. This intermediate is then converted to the corresponding amide by reaction with 2-(4-propanoylpiperazin-1-yl)aniline. Finally, the amide is cyclized to form the benzothiophene ring, and the resulting compound is chlorinated to yield 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide.

Scientific Research Applications

3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is widely used in scientific research as a tool to study the role of 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide in various physiological processes. It has been shown to be effective in the treatment of several diseases, including pulmonary hypertension, erectile dysfunction, and cardiovascular disease. In addition, it has been used to investigate the potential role of 3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide inhibitors in the treatment of cancer and neurodegenerative diseases.

properties

Product Name

3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide

Molecular Formula

C22H21ClN4O4S

Molecular Weight

472.9 g/mol

IUPAC Name

3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H21ClN4O4S/c1-2-18(28)26-12-10-25(11-13-26)16-8-4-3-7-15(16)24-22(29)21-19(23)14-6-5-9-17(27(30)31)20(14)32-21/h3-9H,2,10-13H2,1H3,(H,24,29)

InChI Key

UGLVYQDULPRCNX-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C4=C(S3)C(=CC=C4)[N+](=O)[O-])Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C4=C(S3)C(=CC=C4)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.